REACTION_CXSMILES
|
[Br:1][C:2]1[CH:18]=[C:17]([Cl:19])[C:16]([F:20])=[CH:15][C:3]=1C(C1C=CC=C([N+]([O-])=O)C=1)=O.OO.BrC1C=C(Cl)C(F)=CC=1C(O)=[O:27].[N+](C1C=C(O)C=CC=1)([O-])=O.[N+](C1C=C(C=CC=1)C(O)=O)([O-])=O>OS(O)(=O)=O.O=S(=O)=O.O>[Br:1][C:2]1[CH:18]=[C:17]([Cl:19])[C:16]([F:20])=[CH:15][C:3]=1[OH:27] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-bromo-4-chloro-5-fluoro-3'-nitrobenzophenone
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=C(C(=C1)Cl)F
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)Cl)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |